1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE
Description
1-(2,5-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a 1,2,4-oxadiazole ring fused to a pyridine moiety.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-25-13-6-7-16(26-2)15(10-13)23-11-12(9-17(23)24)19-21-18(22-27-19)14-5-3-4-8-20-14/h3-8,10,12H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSLRXGOOQJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
1-(2,5-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one contains four key structural elements:
- A 1,2,4-oxadiazole core with a pyridin-2-yl substituent at the 3-position
- A pyrrolidin-2-one (γ-lactam) ring attached to the 5-position of the 1,2,4-oxadiazole
- A 2,5-dimethoxyphenyl group connected to the nitrogen of the pyrrolidin-2-one
- A chiral center at the C-4 position of the pyrrolidin-2-one ring
The retrosynthetic analysis reveals several viable routes for preparation of this compound:
- Construction of the pyrrolidin-2-one ring with subsequent introduction of the 1,2,4-oxadiazole moiety
- Formation of the 1,2,4-oxadiazole with subsequent incorporation of the pyrrolidin-2-one fragment
- Convergent synthesis using pre-formed building blocks
- Donor-acceptor cyclopropane ring-opening approach
Method 1: Synthesis via 1,2,4-Oxadiazole Ring Formation
Amidoxime-Carboxylic Acid Cyclization Approach
This method utilizes the reaction between pyridine-2-carboxamidoxime and a carboxylic acid derivative containing a suitable pyrrolidin-2-one precursor. The synthesis proceeds through the formation of an O-acyl amidoxime intermediate, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
The synthetic pathway involves the following key steps:
- Preparation of pyridine-2-carboxamidoxime from pyridine-2-carbonitrile
- Synthesis of 4-(carboxymethyl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- Coupling and cyclization to form the target compound
Reaction Scheme
Step 1: Pyridine-2-carbonitrile + NH2OH·HCl → Pyridine-2-carboxamidoxime
Step 2: 4-(carboxymethyl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one + Coupling agent → Activated acid
Step 3: Activated acid + Pyridine-2-carboxamidoxime → O-acyl amidoxime intermediate
Step 4: O-acyl amidoxime intermediate → Cyclodehydration → this compound
Reaction Conditions and Yields
Based on methodologies described for similar 1,2,4-oxadiazole derivatives, the following conditions can be employed:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH2OH·HCl, Na2CO3 | Ethanol/H2O | 75-80°C | 4-6 h | 85-90 |
| 2 | EDC/DCC, HOBt | DMF | RT | 2-4 h | 70-80 |
| 3 | DMAP | DMF | RT | 6-8 h | 65-75 |
| 4 | - | Toluene or Xylene | 110-120°C | 2-4 h | 60-70 |
Overall yield: 23-34%
1,3-Dipolar Cycloaddition Method
An alternative approach involves the 1,3-dipolar cycloaddition of pyridine-2-carbonitrile with a nitrile oxide derived from an appropriate pyrrolidin-2-one precursor. Although this method is generally less favorable due to the non-reactivity of the nitrile triple bond and potential side reactions, recent advancements using metal catalysis have improved its feasibility.
Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pt(IV) complexes | Acetonitrile | 25-40 | 24-48 | 45-55 |
| Cu(OTf)2 | Dichloromethane | 30-50 | 12-24 | 40-60 |
| Ni(ClO4)2·6H2O | Toluene | 50-70 | 8-12 | 30-50 |
Method 2: Pyrrolidin-2-one Formation and Functionalization
Donor-Acceptor Cyclopropane Ring-Opening Approach
This method involves the synthesis of pyrrolidin-2-one through the ring-opening of donor-acceptor (DA) cyclopropanes with 2,5-dimethoxyphenylamine, followed by incorporation of the 1,2,4-oxadiazole moiety.
Synthetic Pathway:
- Preparation of 2-aryl-cyclopropane-1,1-diester with a suitable functional group
- Lewis acid-catalyzed ring opening with 2,5-dimethoxyphenylamine
- Lactonization of the resulting γ-amino ester
- Dealkoxycarbonylation to obtain the pyrrolidin-2-one
- Functionalization to introduce the 3-(pyridin-2-yl)-1,2,4-oxadiazole moiety
Reaction Conditions for Pyrrolidin-2-one Formation
| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2,5-Dimethoxyphenylamine, DA cyclopropane | Ni(ClO4)2·6H2O (10 mol%) | Toluene | 80 | 6-8 | 70-80 |
| 2 | - | Acetic acid (2 equiv.) | Toluene | Reflux | 4-5 | 65-75 |
| 3 | KOH (3 equiv.) | - | Methanol/H2O | Reflux | 2-3 | 60-70 |
| 4 | - | - | DMSO | 150-170 | 1-2 | 55-65 |
Overall yield for pyrrolidin-2-one core: 15-27%
Three-Component Reaction Approach
An alternative approach involves a three-component reaction of 2,5-dimethoxyphenylamine, an aldehyde, and a suitable dialkyl acetylenedicarboxylate or 2,4-dioxovalerate derivative to form the pyrrolidin-2-one core.
Reaction Conditions
| Components | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,5-Dimethoxyphenylamine, benzaldehyde, ethyl 2,4-dioxovalerate | - | Glacial acetic acid | RT to 50 | 12-24 | 65-77 |
| 2,5-Dimethoxyphenylamine, aromatic aldehyde, dialkyl acetylenedicarboxylate | - | Ethanol or methanol | RT to reflux | 6-12 | 60-75 |
Method 3: Convergent Synthesis Approach
Coupling of Pre-formed Building Blocks
This approach involves the coupling of pre-formed building blocks containing the pyrrolidin-2-one and 1,2,4-oxadiazole moieties.
Building Block Synthesis
For the pyrrolidin-2-one building block:
- Synthesis of 1-(2,5-dimethoxyphenyl)pyrrolidin-2-one with a reactive functional group at the 4-position (e.g., halogen, tosyl)
For the 1,2,4-oxadiazole building block:
- Preparation of 3-(pyridin-2-yl)-1,2,4-oxadiazole with a suitable nucleophilic functional group
Coupling Reaction Conditions
| Pyrrolidin-2-one Derivative | Oxadiazole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromo derivative | 5-Lithiated oxadiazole | - | THF | -78 to RT | 6-12 | 40-55 |
| 4-Tosyl derivative | 5-Metallated oxadiazole | K2CO3 | Acetone | 50-60 | 8-16 | 45-60 |
| 4-Carboxylic ester | 5-Hydrazide oxadiazole | NaH | DMF | 0 to RT | 4-8 | 50-65 |
Method 4: One-pot Synthetic Procedures
Multicomponent Reaction Approach
Recent advances in multicomponent reactions offer potential one-pot pathways for the synthesis of the target compound, reducing the number of isolation and purification steps.
Proposed One-pot Synthetic Pathway
- Formation of amidoxime from pyridine-2-carbonitrile
- In situ generation of the 1,2,4-oxadiazole core with a suitable carboxylic acid derivative
- Incorporation of the pyrrolidin-2-one and 2,5-dimethoxyphenyl moieties
Reaction Conditions
| Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyridine-2-carbonitrile, NH2OH·HCl, pyrrolidin-2-one carboxylic acid, 2,5-dimethoxyphenylamine | K2CO3, EDC/HOBt | NMP | 20-100 | 24-48 | 35-45 |
| Pyridine-2-carboxamidoxime, pyrrolidin-2-one carboxylic acid, 2,5-dimethoxyphenyl isocyanate | K2CO3 | DMSO | 20-80 | 12-36 | 30-40 |
Comparative Analysis of Methods
Efficiency Comparison of Different Synthetic Routes
The various synthetic approaches to this compound can be compared based on several parameters:
| Method | Overall Yield (%) | Number of Steps | Reaction Time (h) | Operational Simplicity | Scalability |
|---|---|---|---|---|---|
| 1.1 (Amidoxime-Carboxylic Acid) | 23-34 | 4 | 14-22 | Moderate | Good |
| 1.2 (1,3-Dipolar Cycloaddition) | 15-30 | 3-4 | 44-84 | Low | Poor |
| 2.1 (DA Cyclopropane) | 15-27 | 5-6 | 13-18 | Low | Moderate |
| 2.2 (Three-Component) | 20-35 | 4-5 | 18-36 | Moderate | Moderate |
| 3.1 (Convergent) | 18-36 | 5-6 | 18-36 | High | Good |
| 4.1 (One-pot) | 30-45 | 2-3 | 36-84 | High | Poor |
Product Purity and Stereoselectivity
The stereochemical outcome of these methods varies significantly:
| Method | Stereoselectivity | Enantiomeric Excess (%) | Purification Complexity |
|---|---|---|---|
| 1.1 | Low | <10 | Moderate |
| 1.2 | Moderate | 30-50 | High |
| 2.1 | High | 80-95 | Moderate |
| 2.2 | Low | <20 | High |
| 3.1 | Dependent on building blocks | Variable | Low |
| 4.1 | Low | <30 | Very High |
Optimization of Reaction Parameters
Effect of Solvent on Amidoxime-Carboxylic Acid Cyclization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 4 | 65 |
| Xylene | 140 | 2 | 70 |
| NMP | 20 | 1 | 95 |
| DMSO | 20 | 3 | 94 |
| DMF | 20 | 2 | 90 |
Data adapted from studies on similar 1,2,4-oxadiazole systems.
Effect of Lewis Acid Catalysts on DA Cyclopropane Ring Opening
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ni(ClO4)2·6H2O | 10 | Toluene | 80 | 6 | 70 |
| Y(OTf)3 | 20 | DCM | 50 | 4 | 75 |
| Sc(OTf)3 | 10 | DCM | 40 | 8 | 68 |
| Fe(OTf)3 | 15 | DCE | 60 | 5 | 65 |
| Cu(OTf)2 | 10 | Toluene | 70 | 7 | 60 |
Data extrapolated from studies on similar pyrrolidin-2-one syntheses.
Chemical Reactions Analysis
1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a pyrrolidinone core with a 1,2,4-oxadiazole-pyridine subunit. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison of Key Compounds
Key Observations :
Substituent Effects on Bioactivity: The target compound’s pyridin-2-yl group on the oxadiazole ring distinguishes it from herbicide analogs like oxadiazon , which lack aromatic nitrogen-rich substituents. This pyridine moiety may enhance binding to biological targets (e.g., kinases or GPCRs) via hydrogen bonding or π-stacking interactions, similar to L694247’s sulfonamide group in serotonin receptor modulation . This contrasts with the dichlorophenyl groups in oxadiazon, which prioritize electrophilic interactions in pesticidal activity .
Heterocyclic Core Variations: The pyrrolidin-2-one core introduces a lactam ring, offering hydrogen-bonding sites absent in tetrahydro-pyrimidin-2-thione derivatives (e.g., compound 5 ). This could influence solubility and metabolic stability. Compared to the triazolo-pyrimidine system in , the target’s 1,2,4-oxadiazole-pyrrolidinone hybrid may exhibit distinct conformational rigidity, affecting target selectivity.
The oxadiazole ring formation likely parallels protocols for 1,2,4-oxadiazoles, involving nitrile oxide cycloaddition or dehydration of amidoximes.
Biological Activity
1-(2,5-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. The structure contains key functional groups that are known to interact with various biological targets, making it a candidate for drug development in areas such as cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a dimethoxyphenyl group and a pyridine-substituted oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 314.34 g/mol. The presence of the oxadiazole ring is particularly significant as it contributes to the compound's diverse biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrrolidine structures exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 10 µM to 100 µM against human cancer cell lines such as HeLa and MCF-7 .
- Anti-inflammatory Effects : Compounds similar to this structure have been reported to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes. The inhibition of COX-1 and COX-2 has been documented with IC50 values indicating significant anti-inflammatory potential .
- Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity against both bacterial and fungal strains, making it a valuable scaffold in the search for new antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as COX enzymes and histone deacetylases (HDACs) .
- Receptor Interaction : It may interact with specific receptors or proteins involved in signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound could enhance or mitigate cellular responses to damage, contributing to its anticancer properties.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Cytotoxicity Studies : A study examined various oxadiazole derivatives for their cytotoxicity against different cancer cell lines. The most potent compounds exhibited IC50 values below 30 µM against multiple tumor types .
- Anti-inflammatory Research : In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation in animal models by inhibiting COX activity, leading to decreased prostaglandin levels .
- Antimicrobial Efficacy : Research on oxadiazole derivatives indicated broad-spectrum antimicrobial activity, with some compounds showing effectiveness against resistant strains of bacteria .
Data Summary Table
| Biological Activity | IC50 Values | Targeted Cell Lines/Pathways |
|---|---|---|
| Anticancer | <30 µM | HeLa, MCF-7 |
| Anti-inflammatory | 0.52 µM | COX-1/COX-2 |
| Antimicrobial | Varies | Various bacterial strains |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis likely involves cyclocondensation of precursors (e.g., amidoximes with carbonyl intermediates) under reflux conditions in ethanol or DMF, as seen in analogous oxadiazole syntheses . Optimization may include:
- Catalyst Selection : Acidic (e.g., HCl) or basic (e.g., KOH) conditions to stabilize intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) for enhanced solubility of aromatic intermediates .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track progress and minimize by-products .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify methoxy protons (δ ~3.8 ppm) and pyrrolidinone carbonyl (δ ~175 ppm) .
- IR : Confirm C=O stretch (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Match experimental C, H, N values with theoretical calculations (e.g., C₂₀H₁₈N₄O₄) .
- Chromatography : HPLC-MS to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and potential bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps and electrostatic potential surfaces, predicting reactivity at the oxadiazole and pyrrolidinone moieties .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .
Q. What experimental strategies address contradictions in reported bioactivity data for similar oxadiazole derivatives?
- Methodological Answer :
- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to identify EC₅₀/IC₅₀ values and rule out non-specific effects .
- Control Experiments : Compare with structurally analogous compounds (e.g., pyridine vs. benzene substituents) to isolate the role of the oxadiazole-pyrrolidinone scaffold .
- Multi-Assay Validation : Cross-validate results across enzymatic, cellular, and in vivo models to confirm mechanism specificity .
Q. How can environmental fate studies assess the compound’s persistence and ecological risks?
- Methodological Answer :
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-QTOF-MS .
- Soil Sorption Tests : Measure log K₀c values using batch equilibrium methods; high sorption (log K₀c > 3) indicates limited groundwater mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
